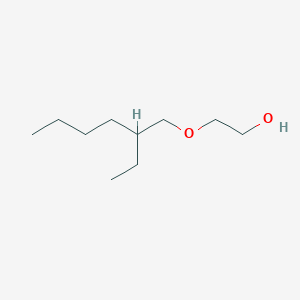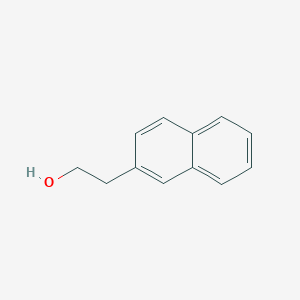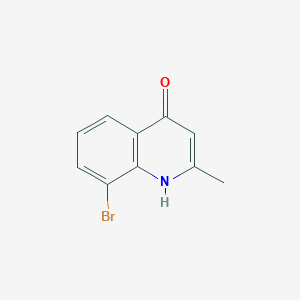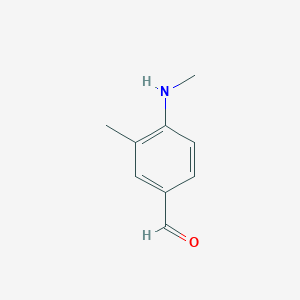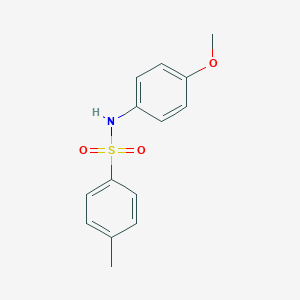
1,2-二(2-吡啶基)乙烯
描述
1,2-Di(2-pyridyl)ethylene, also known as 1,2-Di(2-pyridyl)ethylene, is a useful research compound. Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Di(2-pyridyl)ethylene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9489. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Ethylenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Di(2-pyridyl)ethylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Di(2-pyridyl)ethylene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
固态化学和光化学反应
1,2-二(2-吡啶基)乙烯已被广泛研究,因其在固态光化学[2+2]环加成反应中的作用。在固态中bpe分子的取向,利用晶体工程原理,对于这些光化学行为和影响至关重要。这些研究基于Schmidt的假设,突出了为了期望的反应而定向bpe分子所面临的挑战(Nagarathinam, Peedikakkal, & Vittal, 2008)。此外,在各种溶剂中对bpe进行紫外辐射下的光异构化研究表明,几何光异构化从反式异构体到顺式异构体的发生,随后发生环化(Shaidullina et al., 2023)。
催化和聚合
Bpe及其衍生物在催化应用中表现出显著的潜力,特别是在乙烯的聚合中。例如,取代的1-(2-吡啶基)-2-氮代乙烯-(N,N)-溴化镍配合物被用作均相和异相乙烯聚合的催化剂前体,产生具有高度短链支链的聚合物(Köppl & Alt, 2000)。此外,bpe的共轭加成反应在有机金属化学中也起着作用,它与有机锂亲核试剂发生反应,表明通过二吡啶结构稳定中间碳负离子(Stentzel & Klumpp, 2020)。
金属有机框架(MOFs)和超分子化学
在超分子化学领域,bpe在构建金属有机框架(MOFs)和轮烷中发挥了重要作用。bpe与其他组分如邻苯二酚和苯硼酸的多组分自组装导致了基于硼的轮烷的形成,突出了其在构建复杂超分子结构中的多功能性(Christinat, Scopelliti, & Severin, 2008)。此外,bpe在固态光二聚化反应中的能力已被用于设计发出绿光的盐类,为了提供对光二聚化过程中对离子的作用的见解(Peedikakkal et al., 2021)。
作用机制
1,2-Bis(2-pyridyl)ethylene, also known as 2,2’-Vinylenedipyridine or 1,2-Di(2-pyridyl)ethylene, is a chemical compound with the empirical formula C12H10N2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Mode of Action
The mode of action of 1,2-Bis(2-pyridyl)ethylene involves its interaction with chromium (II). The reduction of 1,2-Bis(2-pyridyl)ethylene by chromium (II) perchlorate in aqueous perchloric acid to the corresponding dipyridylethane has been shown to take place through a σ-bonded organochromium intermediate . The acidolysis of this complex takes place in two stages .
Biochemical Pathways
The interaction with chromium (ii) suggests that it may be involved in redox reactions .
Result of Action
Its reduction by chromium (ii) to form a σ-bonded organochromium intermediate suggests that it may participate in redox reactions .
Action Environment
The action of 1,2-Bis(2-pyridyl)ethylene is influenced by environmental factors. For instance, its reaction with chromium (II) takes place in acidic aqueous solutions . Additionally, the compound has been involved in solid-state [2 + 2] cycloaddition reactions, which are achieved using iodoperchlorobenzene as a molecular template . These reactions are sustained primarily by I⋯N halogen bonds and homogeneous face-to-face π–π stacking interactions .
安全和危害
1,2-Di(2-pyridyl)ethylene is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water if it comes in contact with the eyes .
未来方向
1,2-Di(2-pyridyl)ethylene is a subject of ongoing research. It is being used in the synthesis of a variety of metal-organic frameworks (MOFs) and coordination polymers (CPs), which have potential applications in various fields . Future research directions may include exploring its other potential applications and improving the synthesis process.
属性
IUPAC Name |
2-[(E)-2-pyridin-2-ylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-10H/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEOCEQLCZEBMK-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871839 | |
| Record name | 2,2′-(1E)-1,2-Ethenediylbis[pyridine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Aldrich MSDS] | |
| Record name | 1,2-Di(2-pyridyl)ethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9882 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000378 [mmHg] | |
| Record name | 1,2-Di(2-pyridyl)ethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9882 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1437-15-6, 13341-40-7 | |
| Record name | 1,2-Di(2-pyridyl)ethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001437156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Pyridyl-2-vinyl)pyridine, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013341407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1437-15-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2′-(1E)-1,2-Ethenediylbis[pyridine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-di(2-pyridyl)ethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of 1,2-Bis(2-pyridyl)ethylene?
A1: Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol.
Q2: What spectroscopic data is available for characterizing 1,2-Bis(2-pyridyl)ethylene?
A2: Various spectroscopic techniques have been employed to study this compound, including:
- 1H NMR: Provides information about the hydrogen atoms and their chemical environment. []
- 13C NMR: Yields insights into the carbon backbone structure. []
- 7Li NMR: Useful for analyzing its interactions with lithium salts. []
- Mass Spectrometry (ESI-MS): Helps determine the molecular weight and fragmentation pattern. []
- Photoelectron Spectroscopy (PE): Provides information about the electronic structure and ionization potentials. []
Q3: Does 1,2-Bis(2-pyridyl)ethylene exhibit isomerism?
A3: Yes, it exists in both cis and trans isomers. The trans isomer is more common and thermodynamically stable. [, ]
Q4: Is 1,2-Bis(2-pyridyl)ethylene stable under ambient conditions?
A4: Yes, it is generally stable as a solid at room temperature and under normal atmospheric conditions.
Q5: What solvents is 1,2-Bis(2-pyridyl)ethylene soluble in?
A5: It exhibits solubility in various organic solvents, including chloroform, methanol, ethanol, and dichloromethane. [, ]
Q6: How does the structure of 1,2-Bis(2-pyridyl)ethylene influence its material properties?
A6: The presence of two pyridine rings linked by a double bond imparts rigidity to the molecule. This structural feature, along with the nitrogen lone pairs, plays a crucial role in its coordination chemistry and ability to form supramolecular assemblies. [, , ]
Q7: What types of metal complexes does 1,2-Bis(2-pyridyl)ethylene form?
A7: As a bidentate ligand, it readily forms complexes with a variety of transition metals, including copper, silver, nickel, cobalt, zinc, cadmium, and rhenium. [, , , , ]
Q8: What coordination geometries are observed in its metal complexes?
A8: Depending on the metal ion, counterions, and reaction conditions, 1,2-Bis(2-pyridyl)ethylene can adopt various coordination modes, leading to diverse geometries such as:
- Linear: Observed in silver(I) complexes where the silver ion coordinates to two nitrogen atoms from two different bpe ligands. [, ]
- Tetrahedral: Commonly observed in zinc(II) and some nickel(II) complexes. [, ]
- Square Planar: Found in some nickel(II) complexes. [, ]
- Octahedral: Observed in nickel(II), cobalt(II), and some rhenium(V) complexes. [, , ]
Q9: What are the potential applications of 1,2-Bis(2-pyridyl)ethylene metal complexes?
A9: These complexes show promise in various fields, including:
- Catalysis: Some complexes have been explored for their catalytic activity in organic transformations. []
- Luminescent Materials: Certain metal complexes exhibit luminescent properties, making them attractive for applications in sensors and display devices. []
- Magnetic Materials: Specific complexes display interesting magnetic behavior, including single-molecule magnet properties. []
Q10: Does 1,2-Bis(2-pyridyl)ethylene undergo any interesting reactions while coordinated to metals?
A10: Yes, in some cases, metal coordination can activate the double bond in 1,2-Bis(2-pyridyl)ethylene, making it susceptible to nucleophilic attack. For instance, in the presence of rhenium(V), water can add across the double bond. []
Q11: What types of reactions can 1,2-Bis(2-pyridyl)ethylene participate in as a substrate?
A11:
- [2+2] Cycloaddition: In the solid state, under UV irradiation and in the presence of suitable templates, it can undergo a [2+2] cycloaddition reaction to form tetrakis(2-pyridyl)cyclobutane derivatives. [, , ]
- Nucleophilic Addition: Organolithium reagents can add to the double bond, generating anionic intermediates that can be trapped with electrophiles. []
Q12: What is the role of templates in the [2+2] cycloaddition reactions of 1,2-Bis(2-pyridyl)ethylene?
A12: Templates, often halogen bond donors or other molecules capable of forming supramolecular assemblies, preorganize 1,2-Bis(2-pyridyl)ethylene molecules in a favorable orientation within the crystal lattice, enabling the [2+2] cycloaddition to occur with high selectivity. [, , ]
Q13: Have computational methods been used to study 1,2-Bis(2-pyridyl)ethylene and its complexes?
A13: Yes, computational techniques, such as Density Functional Theory (DFT) and Hartree-Fock (HF), have been employed to:
- Investigate electronic structure and spectroscopic properties. [, , ]
- Study the conformational preferences of the molecule. []
- Model its interactions with metal ions. []
- Predict the properties of its metal complexes. []
Q14: How do structural modifications of 1,2-Bis(2-pyridyl)ethylene affect its properties?
A14: Altering the position of the nitrogen atoms on the pyridine rings (e.g., using 4-pyridyl instead of 2-pyridyl) or modifying the bridging group between the rings (e.g., changing from ethylene to ethane or acetylene) can significantly impact:
- Coordination geometry and stability of metal complexes. [, ]
- Supramolecular assembly patterns. [, ]
- Photochemical reactivity. []
Q15: Has 1,2-Bis(2-pyridyl)ethylene been investigated for biological activity?
A15: While not a primary focus, some studies have explored its effects on biological systems. For example, it has been shown to induce the enzyme glutathione S-transferase Yp in rat liver cells, suggesting a potential link to hepatocyte proliferation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


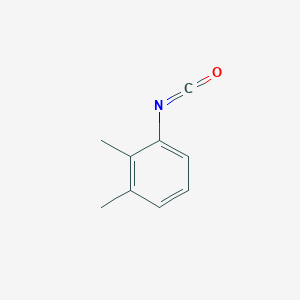
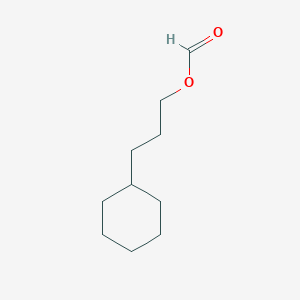
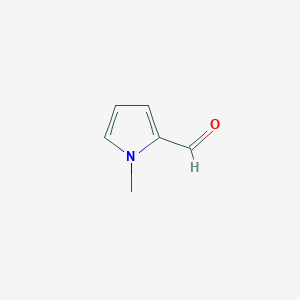

![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)

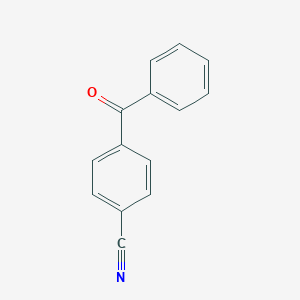
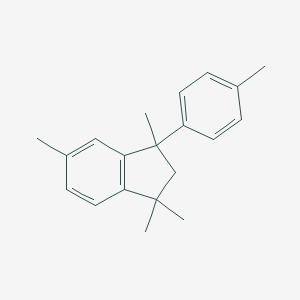
![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
